molecular formula C7H8ClNO B1604419 4-Chloro-2-ethoxypyridine CAS No. 856851-45-1

4-Chloro-2-ethoxypyridine

Cat. No.: B1604419
CAS No.: 856851-45-1
M. Wt: 157.6 g/mol
InChI Key: XOSONVLDQZMCBS-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxypyridine (CAS 52311-50-9) is a pyridine derivative featuring a chlorine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the aromatic ring. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) substituents, which influence its electronic properties and reactivity. Pyridine derivatives are pivotal in medicinal chemistry and materials science, often serving as intermediates for synthesizing pharmaceuticals, agrochemicals, and ligands for catalysis.

Properties

IUPAC Name

4-chloro-2-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSONVLDQZMCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649902
Record name 4-Chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856851-45-1
Record name 4-Chloro-2-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Chloro-2-ethoxypyridine involves the regioselective lithiation of 3-chloro-2-ethoxypyridine. This process is followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (−78 °C). The reaction mixture is then heated to 75 °C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxypyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used to replace the chlorine atom with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide can yield 2-ethoxypyridine derivatives.

Scientific Research Applications

4-Chloro-2-ethoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyridine derivatives share structural similarities with 4-Chloro-2-ethoxypyridine, differing in substituents, positions, or functional groups:

Compound Name Substituents Molecular Formula CAS Number Key Features
This compound 4-Cl, 2-OCH₂CH₃ C₇H₈ClNO 52311-50-9 Ethoxy (electron-donating), chloro (electron-withdrawing)
2-Chloro-4-iodo-3-methylpyridine 2-Cl, 4-I, 3-CH₃ C₆H₅ClIN - Bulky iodo substituent enhances halogen bonding potential
Ethyl 2-Chloro-4-iodopyridine-3-carboxylate 2-Cl, 4-I, 3-COOEt C₈H₇ClINO₂ 2090841-05-5 Ester group enables nucleophilic acyl substitution
5-(4-Chloro-phenyl)-2-ethynyl-pyridine 2-C≡CH, 5-(4-Cl-C₆H₄) C₁₃H₈ClN 89346-59-8 Ethynyl group facilitates click chemistry
4-Ethoxypyridin-2-amine 4-OCH₂CH₃, 2-NH₂ C₇H₁₀N₂O - Amino group enables hydrogen bonding and metal coordination

Physicochemical Properties

  • The ethoxy group may lower melting points compared to halogenated analogs due to reduced crystallinity.
  • Solubility: The ethoxy substituent likely enhances solubility in polar organic solvents (e.g., ethanol, DCM) compared to non-polar substituents like methyl or trifluoromethyl .
  • Stability : The chloro group at the 4-position may increase resistance to electrophilic substitution, while the ethoxy group at the 2-position could render the compound susceptible to acid-catalyzed cleavage.

Biological Activity

4-Chloro-2-ethoxypyridine (CAS Number: 856851-45-1) is an organic compound characterized by a pyridine ring with a chlorine atom at the fourth position and an ethoxy group at the second position. Its molecular formula is C7H8ClN, and it has a molecular weight of approximately 155.6 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit specific enzymes associated with bacterial growth, suggesting potential applications as an antimicrobial agent. The compound's structural similarity to known pharmaceutical agents enhances its relevance in medicinal chemistry, particularly in developing new antimicrobial therapies.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in various biological pathways. For instance, studies have focused on its interaction with nucleophiles and electrophiles, which may elucidate its potential as a precursor for more complex compounds with specific biological targets, such as enzymes or receptors in microbial cells.

Applications in Agrochemicals

This compound is also utilized in developing agrochemicals due to its biological activity against pests. Its efficacy in this area underscores its importance in agricultural chemistry, where it can be employed to enhance crop protection strategies.

Synthesis and Characterization

The synthesis of this compound typically involves regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides. This process has been adapted into continuous flow setups for efficient production of key intermediates used in pharmaceuticals.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compound C7H8ClNChlorine at the fourth positionAntimicrobial properties
4-Chloro-2-methoxypyridine C7H8ClNMethoxy group instead of ethoxyModerate antimicrobial activity
2-Chloro-4-ethoxypyridine C7H8ClNChlorine at the second positionLimited data available
3-Chloro-2-ethoxypyridine C7H8ClNChlorine at the third positionLimited data available

This table highlights the unique combination of substituents on the pyridine ring that influences both chemical reactivity and biological properties.

Research Findings

Recent studies have explored the potential of this compound as a candidate for further development into therapeutic agents targeting bacterial infections. Its promising enzyme inhibition profile suggests that it could serve as a lead compound for drug discovery efforts aimed at combating resistant strains of bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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